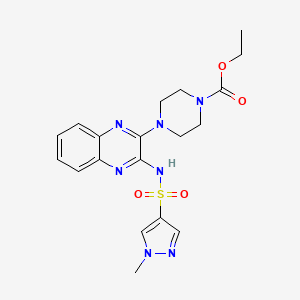

4-(3-(1-metil-1H-pirazol-4-sulfonamido)quinoxalin-2-il)piperazin-1-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N7O4S and its molecular weight is 445.5. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades antileishmaniales y antimaláricas

Los compuestos que contienen pirazol, como el , son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas . Por ejemplo, el compuesto 13, un derivado del pirazol, mostró una actividad antipromastigote superior que fue 174 y 2,6 veces más activa que los fármacos estándar miltefosina y anfotericina B desoxicolato . Además, los compuestos 14 y 15 mostraron mejores efectos de inhibición contra Plasmodium berghei con una supresión del 70,2% y el 90,4%, respectivamente .

Estudios de acoplamiento molecular

Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro del compuesto 13, que tiene un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .

Síntesis de derivados de pirazol

Los pirazoles tienen un estatus privilegiado como marcos versátiles en varios sectores de la industria química, incluida la medicina y la agricultura . La síntesis de derivados de pirazol, como el compuesto , ha sido un tema de interés para muchos investigadores .

Preparación de aminotiazoles

Este compuesto participa en varias reacciones como reactivo para la preparación de aminotiazoles, que se conocen como moduladores de la γ-secretasa .

Inhibidores potenciales de JAK2 para la terapia de trastornos mieloproliferativos El compuesto también se utiliza en la preparación de amino-pirido-indol-carboxamidas, que son inhibidores potenciales de JAK2 para la terapia de trastornos mieloproliferativos .

Inhibidores de TGF-β1 y de la señalización activa A

Se utiliza en la síntesis de derivados de piridina, que actúan como inhibidores de la señalización TGF-β1 y de la señalización activa A .

Inhibidores de la cinasa c-Met para el tratamiento del cáncer El compuesto se utiliza en la preparación de análogos de MK-2461, que son inhibidores de la cinasa c-Met para el tratamiento del cáncer .

Mecanismo De Acción

Quinoxalines

Quinoxaline derivatives have been studied for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . They can bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .

Pyrazoles

Pyrazole derivatives are also known for their wide range of biological activities. For example, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is used as a reagent for the preparation of various biologically active compounds, such as potential JAK2 inhibitors for myeloproliferative disorders therapy .

Propiedades

IUPAC Name |

ethyl 4-[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O4S/c1-3-30-19(27)26-10-8-25(9-11-26)18-17(21-15-6-4-5-7-16(15)22-18)23-31(28,29)14-12-20-24(2)13-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYDNTASBBBDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)

![2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2519985.png)

![5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2519986.png)

![N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2519992.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2519994.png)

![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2519997.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2519998.png)

![N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2519999.png)